molecular formula C20H32ClNO3 B5447273 Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride

Cat. No.: B5447273
M. Wt: 369.9 g/mol
InChI Key: NADOQMKDQGIRLX-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a synthetic organic compound that belongs to the piperidine class of chemicals This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethylphenoxybutyl group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Substitution with the ethylphenoxybutyl group: The piperidine ring is then reacted with 2-ethylphenol and butyl bromide under basic conditions to introduce the ethylphenoxybutyl group.

    Esterification: The resulting intermediate is esterified with ethyl chloroformate to form the ethyl ester moiety.

    Formation of the hydrochloride salt: The final compound is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the ethylphenoxybutyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride can be compared with other piperidine derivatives such as:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications

Properties

IUPAC Name

ethyl 1-[4-(2-ethylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3.ClH/c1-3-17-9-5-6-10-19(17)24-16-8-7-13-21-14-11-18(12-15-21)20(22)23-4-2;/h5-6,9-10,18H,3-4,7-8,11-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADOQMKDQGIRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCCCN2CCC(CC2)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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